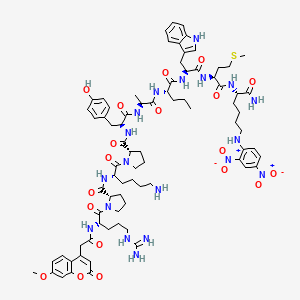

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys-(2,4-dinitrophenyl)-NH2

Übersicht

Beschreibung

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, is a useful research compound. Its molecular formula is C79H105N19O19S and its molecular weight is 1656.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitor für Metalloproteasen

Die Verbindung wurde in der Untersuchung von Bluthochdruck und diabetischer Nephropathie verwendet . Es wurde festgestellt, dass die chronische Verabreichung eines selektiven Metalloprotease (MMP)-Inhibitors die Progression verzögert und sogar Bluthochdruck und diabetische Nephropathie umkehren kann .

Biokonversion von Rutin

Die Verbindung wurde bei der Biokonversion von Rutin zu Oligomeren verwendet, die für biotechnologische Anwendungen geeignet sind . Die Bildung von Mca-Arg-Pro-Lys-Pro-Tyr-Ala wurde in Abwesenheit oder Gegenwart von Oligorutinen aus der Spaltung des Substrats Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys-(2,4-dinitrophenyl)-NH2 gemessen .

3. Fluoreszenz-Resonanzenergietransfer (FRET)-Paare 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys-Amid wird häufig für die Entwicklung von FRET-Paaren mit Dinitrophenyl (DNP) verwendet .

Substrat für Stromelysin-1

Die Verbindung ist ein fluorogenes Substrat für Stromelysin-1 (Matrixmetalloproteinase 3) . Es wurde festgestellt, dass es von Stromelysin 1 (MMP-3) 60-mal schneller hydrolysiert wird als von interstitieller Kollagenase (MMP-1) .

Antioxidative Aktivität

Cumarine, einschließlich 7-Methoxycoumarin, wurden auf ihre antioxidative Aktivität untersucht . Sie haben sich als hervorragende Ladungs- und Elektronentransporteigenschaften erwiesen, wodurch sie wirksame Antioxidantien sind .

Potenzielle Arzneimittelentwicklung

Aufgrund ihrer verschiedenen Eigenschaften und Anwendungen könnte die Verbindung ein Kandidat für die Entwicklung neuartiger medizinischer Moleküle sein . Da viele Pathologien mit oxidativem Stress verbunden sind, könnten Cumarin-basierte Verbindungen hervorragende Kandidaten für neuartige medizinische Moleküle sein .

Wirkmechanismus

Target of Action

The primary targets of the compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are matrix metalloproteinases (MMPs), specifically MMP-3 (stromelysin 1), MMP-2 (gelatinase A), MMP-9 (gelatinase B), and MMP-12 (metalloelastase) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression .

Mode of Action

The compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide acts as a fluorogenic substrate for these MMPs . It is hydrolyzed more rapidly by MMP-3 than by MMP-1 (interstitial collagenase), but shows little discrimination between MMP-3, MMP-2, and MMP-9 . MMP-12 digests this substrate with a higher rate .

Biochemical Pathways

The interaction of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide with its targets affects the activity of the MMPs, thereby influencing the degradation of extracellular matrix proteins . This can have downstream effects on various biological processes, including tissue remodeling, inflammation, and the progression of diseases such as cancer .

Result of Action

The molecular and cellular effects of the action of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are primarily related to its influence on the activity of MMPs . By acting as a substrate for these enzymes, it can affect their ability to degrade extracellular matrix proteins, potentially influencing tissue remodeling and disease progression .

Biochemische Analyse

Biochemical Properties

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3). The compound’s structure allows it to be hydrolyzed by MMP-3, resulting in a measurable fluorescent signal. This interaction is essential for studying the activity and inhibition of MMPs, which are involved in various physiological and pathological processes .

Cellular Effects

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide influences cellular functions by serving as a substrate for MMPs. These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism. By monitoring the hydrolysis of this compound, researchers can gain insights into the regulation of MMP activity and its impact on cellular processes. The compound’s ability to generate a fluorescent signal upon cleavage makes it a valuable tool for studying the dynamics of MMP activity in various cell types .

Molecular Mechanism

The molecular mechanism of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide involves its interaction with MMPs. The compound binds to the active site of MMP-3, where it undergoes hydrolysis. This reaction results in the release of a fluorescent moiety, which can be detected and quantified. The binding and cleavage of this compound by MMP-3 provide valuable information about the enzyme’s activity, specificity, and inhibition. Additionally, the compound’s structure allows for the study of enzyme-substrate interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide can change over time. The compound’s stability and degradation are critical factors that influence its performance in experiments. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its fluorescence properties and overall effectiveness. Long-term studies have demonstrated that the compound maintains its activity and fluorescence signal over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for MMPs, allowing researchers to study enzyme activity and inhibition. At higher doses, the compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects have been observed, where the compound’s fluorescence signal reaches a plateau at specific concentrations. These findings highlight the importance of optimizing dosage levels to achieve accurate and reliable results in animal studies .

Metabolic Pathways

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is involved in metabolic pathways related to MMP activity. The compound interacts with MMP-3, which cleaves the peptide bond, resulting in the release of a fluorescent product. This reaction provides insights into the enzyme’s catalytic mechanism and substrate specificity. Additionally, the compound’s interaction with MMPs can influence metabolic flux and metabolite levels, contributing to a better understanding of MMP-mediated processes in various biological contexts .

Transport and Distribution

The transport and distribution of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be efficiently taken up by cells, where it can localize to specific compartments. Studies have shown that the compound accumulates in regions with high MMP activity, providing valuable information about the spatial distribution of MMPs in tissues. This property makes the compound a useful tool for studying the localization and activity of MMPs in various biological systems .

Subcellular Localization

The subcellular localization of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is determined by its targeting signals and post-translational modifications. The compound’s structure includes specific sequences that direct it to particular cellular compartments, such as the cytoplasm or extracellular matrix. These targeting signals ensure that the compound interacts with its intended MMP targets, allowing for accurate measurement of enzyme activity. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the compound’s localization and function, providing further insights into its role in cellular processes .

Eigenschaften

CAS-Nummer |

158584-08-8 |

|---|---|

Molekularformel |

C79H105N19O19S |

Molekulargewicht |

1656.9 g/mol |

IUPAC-Name |

(2S)-1-[6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)/t45-,56-,57-,58-,59-,60?,61-,62-,63-,64-/m0/s1 |

InChI-Schlüssel |

PMQNLFGGVGXOSM-QRQUECDASA-N |

SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

Isomerische SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)C(CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

Kanonische SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

Sequenz |

RPKPYAXWMX |

Synonyme |

(7-methoxycoumarin-4-yl)acetyl-arginyl-prolyl-lysyl-prolyl-tyrosyl-alanyl-norvalyl-tryptophyl-methionyl-(2,4-dinitrophenyl)lysinamide Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 NFF 2 NFF-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.